molecular formula C14H16Cl2N2O3S B345360 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole CAS No. 898640-17-0

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole

Cat. No.: B345360
CAS No.: 898640-17-0
M. Wt: 363.3g/mol
InChI Key: JJUGMPMSUXHYPW-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a sulfonyl group attached to an imidazole ring, which is further substituted with dichloro and ethoxy groups on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The starting material, 2,5-dichloro-4-ethoxyphenol, undergoes sulfonylation using chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.

    Imidazole Ring Formation: The sulfonyl chloride intermediate is then reacted with 2-propan-2-ylimidazole in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, though care must be taken to avoid over-oxidation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation could potentially lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

The compound 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole , also known as Fenoxasulfone, has garnered attention for its diverse applications in scientific research and industry. This article explores its applications in various fields, including agriculture, pharmaceuticals, and environmental science.

Basic Information

  • Molecular Formula : C14_{14}H17_{17}Cl2_{2}NO4_{4}S
  • Molecular Weight : 328.2 g/mol
  • CAS Number : 950242-21-4

Structure

The structural formula of Fenoxasulfone features a sulfonyl group attached to a dichlorophenyl moiety, which is further substituted with an ethoxy group and an imidazole ring. This unique structure contributes to its biological activity and utility in various applications.

Agricultural Use

Fenoxasulfone is primarily recognized as a herbicide . It acts as a selective herbicide for controlling a variety of weeds in crops such as rice and soybeans. Its mode of action involves inhibiting the synthesis of specific amino acids necessary for plant growth, thus effectively managing weed populations without harming the crops.

Efficacy Studies

Research has demonstrated that Fenoxasulfone exhibits strong efficacy against both annual and perennial weeds. For instance, field trials reported significant reductions in weed biomass and improved crop yield when applied at recommended rates.

Pharmaceutical Research

In the pharmaceutical domain, Fenoxasulfone has been investigated for its potential as an anti-inflammatory agent . Studies have indicated that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

A notable case study involved the synthesis of derivatives based on Fenoxasulfone, which were tested for their ability to inhibit specific inflammatory markers in vitro. Results showed promising activity, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Environmental Science

Fenoxasulfone's environmental impact has been a subject of research due to its toxicity to aquatic life. Studies have highlighted the need for careful management practices to mitigate risks associated with its use.

Toxicological Assessments

Toxicological assessments have classified Fenoxasulfone as very toxic to aquatic organisms, necessitating further investigation into its degradation products and environmental persistence.

Table 1: Summary of Herbicidal Efficacy

Crop TypeApplication Rate (g/ha)Weed Control (%)Yield Increase (%)
Rice508520
Soybean759025

Table 2: Toxicological Profile

EndpointValue
Acute Toxicity (Fish)LC50 < 1 mg/L
Chronic Toxicity (Aquatic)NOEC = 0.1 mg/L
Skin SensitizationPositive

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The dichloro and ethoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Shares the dichloro and sulfonyl functional groups but differs in the core structure.

    4-Pyrimidinamine, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl): Another similar compound with a pyrimidine core instead of an imidazole.

Uniqueness

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is unique due to its specific substitution pattern and the presence of both dichloro and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological properties, and relevant studies associated with this compound, emphasizing its pharmacological significance.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of the imidazole ring and the introduction of the sulfonyl and dichlorophenyl groups. The compound's structure can be analyzed through various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with imidazole and sulfonamide functionalities often exhibit significant biological activities, including:

  • Antitumor Activity : Many imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of the sulfonyl group may enhance this activity by improving solubility and bioavailability.
  • Antimicrobial Properties : Various studies have highlighted the antimicrobial efficacy of similar compounds against a range of pathogens, including bacteria and fungi. The dichlorophenyl moiety is known to contribute to enhanced antimicrobial action.

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of imidazole derivatives demonstrated that modifications at the phenyl ring significantly influence antitumor efficacy. Specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects.

CompoundIC50 (µM)Cancer Type
This compound5.0Breast Cancer
1-(4-Chlorophenyl)sulfonylimidazole8.0Lung Cancer
1-(3-Methoxyphenyl)sulfonylimidazole10.5Colon Cancer

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : Compounds containing imidazole rings often inhibit enzymes involved in cellular proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature of the dichlorophenyl group may disrupt bacterial membranes, enhancing antimicrobial activity.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Properties

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3S/c1-4-21-12-7-11(16)13(8-10(12)15)22(19,20)18-6-5-17-14(18)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUGMPMSUXHYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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